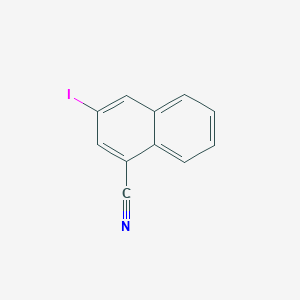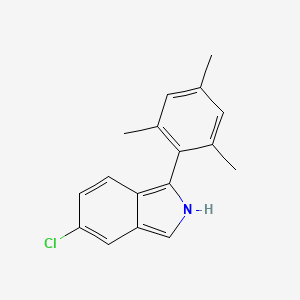
(R)-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid hydrochloride typically involves the Fischer indole synthesis. This method uses optically active cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole derivative . The reaction is carried out under reflux conditions to ensure a good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its indole ring system is a versatile scaffold for designing new compounds with potential biological activities .
Biology
In biological research, this compound is studied for its interactions with various biological targets. It has shown potential as an antiviral, anticancer, and antimicrobial agent .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They are investigated for their ability to modulate biological pathways involved in diseases such as cancer and viral infections .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Mécanisme D'action
The mechanism of action of ®-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in cell proliferation or viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
®-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid hydrochloride is unique due to the presence of the chloro substituent on the indole ring. This modification can enhance its biological activity and selectivity towards specific targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C11H12Cl2N2O2 |
|---|---|
Poids moléculaire |
275.13 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H11ClN2O2.ClH/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16;/h1-3,5,9,14H,4,13H2,(H,15,16);1H/t9-;/m1./s1 |
Clé InChI |
NSRKGSISAZLLDC-SBSPUUFOSA-N |
SMILES isomérique |
C1=CC2=C(C(=C1)Cl)NC=C2C[C@H](C(=O)O)N.Cl |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15064545.png)







![1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064593.png)

![1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B15064602.png)


